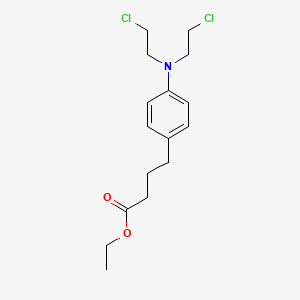

Chlorambucil Ethyl Ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H23Cl2NO2 |

|---|---|

Molecular Weight |

332.3 g/mol |

IUPAC Name |

ethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |

InChI |

InChI=1S/C16H23Cl2NO2/c1-2-21-16(20)5-3-4-14-6-8-15(9-7-14)19(12-10-17)13-11-18/h6-9H,2-5,10-13H2,1H3 |

InChI Key |

XHMWSXLDNNNEPC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action for Chlorambucil Ester Derivatives

DNA Alkylation and Cross-Linking Dynamics of Ester Conjugates

The primary mechanism of action for chlorambucil (B1668637), released from its ester prodrugs, is the alkylation and subsequent cross-linking of cellular DNA. wikipedia.orgdrugbank.com This process disrupts DNA structure and function, ultimately leading to cell death. patsnap.com As a bifunctional agent, chlorambucil possesses two reactive chloroethyl groups, enabling it to form covalent bonds with nucleophilic sites on the DNA molecule. patsnap.com

Once chlorambucil ethyl ester is hydrolyzed to its active form, the resulting chlorambucil molecule engages in DNA alkylation. The process typically occurs at the N7 position of guanine (B1146940) and the N3 position of adenine (B156593) bases within the DNA sequence. mdpi.comnih.gov This reaction leads to the formation of mono-adducts. Because chlorambucil has two alkylating arms, a second alkylation event can occur, resulting in the formation of more complex and cytotoxic DNA lesions. patsnap.com

These subsequent reactions can form two main types of cross-links:

Intrastrand cross-links: Formed between two bases on the same DNA strand.

Interstrand cross-links (ICLs): Formed between bases on opposite strands of the DNA double helix. nih.govuni-konstanz.de

Interstrand cross-links are considered the most cytotoxic lesions induced by bifunctional alkylating agents. nih.gov They covalently bind the two strands of the DNA, physically preventing their separation. uni-konstanz.de Studies have identified both guanyl and adenyl adducts following treatment with chlorambucil. nih.gov

Table 1: DNA Adducts Formed by Activated Chlorambucil

| Adduct Type | Description | Target Nucleobase(s) | Cytotoxic Impact |

| Mono-adduct | A single alkyl group from chlorambucil binds to a DNA base. | Guanine (N7), Adenine (N3) | Moderate; can be repaired by cellular mechanisms. |

| Intrastrand Cross-link | Both alkyl groups of one chlorambucil molecule bind to two bases on the same DNA strand. | Guanine, Adenine | High; causes significant distortion of the DNA helix. |

| Interstrand Cross-link (ICL) | Both alkyl groups of one chlorambucil molecule bind to bases on opposite DNA strands. | Guanine, Adenine | Very High; prevents DNA strand separation, leading to replication and transcription arrest. nih.govuni-konstanz.de |

The formation of DNA adducts, particularly interstrand cross-links, has profound consequences for essential cellular processes. nih.gov By preventing the unwinding of the DNA double helix, these lesions create a physical barrier that stalls the cellular machinery responsible for replication and transcription. patsnap.commedscape.com

The blockage of DNA strand separation inhibits the progression of replication forks, leading to an arrest of DNA synthesis. nih.gov This disruption triggers cellular DNA damage response pathways, which can halt the cell cycle to allow for repair. patsnap.com If the damage is too extensive to be repaired, the cell is directed towards apoptosis, or programmed cell death. wikipedia.orgrxlist.com Similarly, transcription is inhibited because RNA polymerase is unable to read the genetic information from the cross-linked DNA template. medscape.com This cessation of gene expression further contributes to the cytotoxic effects of the drug. wikipedia.org The accumulation of DNA damage is a key factor in inducing cell cycle arrest and apoptosis, often mediated by the p53 tumor suppressor protein. rxlist.com

Enzymatic Hydrolysis and Activation of Ester Prodrugs

The efficacy of chlorambucil ester prodrugs hinges on their conversion to the active alkylating agent within the body, ideally at the tumor site. This bioactivation is primarily achieved through enzymatic hydrolysis, a process that can be influenced by the local physiological environment.

This compound is designed as a prodrug that can be selectively activated by esterases, which are enzymes that cleave ester bonds. chinesechemsoc.org Many cancer cells exhibit higher levels of esterase activity compared to normal cells, providing a basis for targeted drug activation. chinesechemsoc.org The hydrolysis of the ester linkage in compounds like this compound releases the active chlorambucil and the corresponding alcohol. nih.gov

Studies on various chlorambucil ester derivatives have confirmed their susceptibility to hydrolysis by enzymes present in human blood plasma and cell lysates. nih.gov For example, an esterase-responsive prodrug was designed to be selectively hydrolyzed by rich esterase in cancer cells, releasing the active chlorambucil for chemotherapy. chinesechemsoc.org This enzyme-mediated conversion is a critical step, transforming the relatively stable and less toxic prodrug into its potent cytotoxic form. condensates.com

While enzymatic activity is the primary driver of activation for simple esters, the local pH can also significantly influence the rate of hydrolysis and drug release. The tumor microenvironment is often characterized by a lower extracellular pH (acidosis) compared to normal tissues. nih.gov This acidic environment can accelerate the hydrolysis of certain types of ester linkages, such as ortho-esters, providing another mechanism for tumor-selective drug release. nih.gov

Research on chlorambucil nano-prodrugs linked by ortho-esters demonstrated a distinct pH- and time-dependent drug release profile, with accelerated release in acidic buffer solutions (pH 5.0 and 1.0) that mimic tumoral or gastric conditions. nih.gov The stability of chlorambucil itself is also pH-dependent, with hydrolysis following first-order kinetics that are influenced by the pH of the solution. nih.gov For chlorambucil, a decrease in extracellular pH has been shown to increase its cytotoxic potency and its covalent binding to cellular macromolecules, suggesting that the acidic tumor microenvironment can enhance the drug's activity. nih.gov

Table 2: Factors Influencing Activation of Chlorambucil Ester Prodrugs

| Activation Mechanism | Description | Relevance to Cancer Therapy | Key Factors |

| Enzymatic Hydrolysis | Cleavage of the ester bond by esterase enzymes to release active chlorambucil. chinesechemsoc.org | Targets higher esterase activity often found in tumor cells, leading to selective drug activation. chinesechemsoc.org | Esterase concentration, substrate specificity. |

| pH-Dependent Hydrolysis | Accelerated cleavage of the ester bond in acidic conditions. | Exploits the acidic tumor microenvironment for targeted drug release. nih.govnih.gov | Local pH, type of ester linkage (e.g., ortho-ester). nih.gov |

Cellular Uptake and Intracellular Distribution of Ester Derivatives

For a prodrug to be effective, it must first be able to enter the target cells. The physicochemical properties of chlorambucil ester derivatives, such as lipophilicity, play a crucial role in their ability to cross the cell membrane.

Esterification of chlorambucil with an ethyl group increases its lipophilicity compared to the parent carboxylic acid. This enhanced lipid solubility is expected to facilitate its passage across the plasma membrane via simple diffusion. nih.gov A study investigating the uptake of radiolabelled chlorambucil in lymphoblasts noted the presence of a derivative, suggested to be the ethyl ester, which was highly concentrated within the cells. nih.gov The uptake of intact chlorambucil itself was found to be rapid and consistent with a simple diffusion mechanism. nih.gov

In other strategies, chlorambucil has been conjugated via ester links to molecules like tyrosine to hijack specific transporters, such as the L-Type Amino Acid Transporter 1 (LAT1), which is often overexpressed in cancer cells, thereby enhancing cellular uptake. researchgate.net Similarly, linking chlorambucil to a platinum(IV) complex resulted in a prodrug that utilized active transport as its primary uptake mechanism. mdpi.com

Once inside the cell, the this compound prodrug undergoes hydrolysis by intracellular esterases to release the active chlorambucil. The liberated drug must then reach its ultimate target: the nuclear DNA. The distribution to the nucleus allows the alkylating agent to form the DNA adducts and cross-links that are responsible for its cytotoxic effects. mdpi.comnih.gov

Membrane Permeability Studies of Chlorambucil Esters

Chlorambucil, as a weak acid, can be taken up by cells through passive diffusion. nih.gov However, its efficacy can be limited by its transport characteristics. Esterification is a common method to increase the lipophilicity of a drug, which can facilitate its movement across the lipid-rich cell membrane.

Research into ester-modified chlorambucil has demonstrated the potential of this approach. For instance, studies on nucleoside ester derivatives of chlorambucil, such as 2'-deoxyadenosine-chlorambucil, found that these compounds were taken up more readily by both normal and malignant human lymphoid cells compared to their parent nucleosides. nih.gov The ester linkage in these prodrugs shows stability at physiological pH (7.4) but is susceptible to hydrolysis by enzymes present within human cells, such as those in lymphocyte lysates and blood plasma. nih.gov This suggests that the ester derivative remains intact for transport into the cell, where it is then converted to its active form.

Transporter-Mediated Uptake Mechanisms (e.g., LAT1)

A more targeted approach to enhance cellular uptake involves designing chlorambucil esters that can be recognized by specific transporters overexpressed on cancer cells. The L-type amino acid transporter 1 (LAT1) is one such target, as its expression is elevated in numerous types of cancer. mdpi.comresearchgate.net

To exploit this, researchers have synthesized chlorambucil-L-tyrosine conjugates linked via an ester bond. mdpi.comnih.gov L-tyrosine is a natural substrate for LAT1. Studies showed that while chlorambucil itself does not bind to LAT1, the tyrosine-ester conjugate exhibited a binding affinity for LAT1 similar to that of L-tyrosine. mdpi.comresearchgate.net This targeted design resulted in a significantly higher cellular uptake of the conjugate in LAT1-expressing human breast cancer cells (MCF-7) compared to unmodified chlorambucil. nih.gov The increased intracellular concentration achieved through this transporter-mediated mechanism leads to greater cytotoxicity against the cancer cells. mdpi.comnih.gov

Table 1: LAT1 Binding Affinity of Chlorambucil and its Derivatives

| Compound | Concentration | % Inhibition of [¹⁴C]-L-leucine Uptake | LAT1 Binding |

| Control | - | 0% | - |

| Chlorambucil | 10 µM | Not Significant | No |

| Chlorambucil-Tyrosine Ester | 10 µM | 38.5% ± 2.7% | Yes |

| L-Tyrosine | 10 µM | 51.4% ± 7.9% | Yes |

This table summarizes data from a study on MCF-7 cells, demonstrating the ability of compounds to compete with a known LAT1 substrate ([¹⁴C]-L-leucine). A significant decrease in leucine (B10760876) uptake indicates binding to the LAT1 transporter. Data adapted from Pocasap et al., 2020. mdpi.com

Subcellular Localization of Ester-Modified Chlorambucil

Once inside the cell, the primary site of action for chlorambucil is the nucleus, where it interacts with DNA. patsnap.comdrugbank.com After an ester derivative crosses the cell membrane, it is presumed to undergo hydrolysis by intracellular esterases in the cytoplasm. nih.gov This enzymatic cleavage releases the active chlorambucil and its active metabolite, phenylacetic acid mustard. drugbank.comnih.gov

Following its release, the active agent translocates to the nucleus. Here, its bifunctional alkylating nature allows it to form covalent bonds with DNA bases, particularly the N7 position of guanine. nih.gov This interaction leads to the formation of DNA cross-links, which are critical for its cytotoxic effect. drugbank.comwikipedia.org Some studies on drug conjugates have also shown that release can be triggered by the acidic environment of specific organelles, such as lysosomes, which could represent another potential mechanism for intracellular drug release. nih.gov

Induction of Cell Cycle Arrest and Apoptosis Pathways

The fundamental mechanism of chlorambucil's anticancer effect, following its intracellular release from an ester prodrug, is the induction of extensive DNA damage. wikipedia.org This damage disrupts normal cellular processes, leading to the activation of pathways that halt cell division and initiate programmed cell death.

Modulation of Cell Cycle Checkpoints by Ester Conjugates

By alkylating and cross-linking DNA, chlorambucil creates physical barriers that interfere with DNA replication and transcription. drugbank.commedscape.com This triggers cellular surveillance mechanisms known as cell cycle checkpoints. In response to the DNA damage inflicted by chlorambucil, the cell cycle is predominantly arrested at the G2/M phase. patsnap.com This halt in cell division prevents the cell from entering mitosis with damaged DNA, providing an opportunity for repair. nih.gov If the damage is too severe to be repaired, the sustained cell cycle arrest will ultimately lead to apoptosis. patsnap.com

Research has shown that inhibiting DNA repair pathways can enhance this effect. For example, using a specific inhibitor of DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA double-strand break repair, synergistically increases chlorambucil's cytotoxicity and enhances the G2/M arrest in leukemia cells. researchgate.net

Activation of Programmed Cell Death Mechanisms

When DNA damage is irreparable, the cell initiates apoptosis, or programmed cell death. Chlorambucil-induced damage triggers the intrinsic apoptosis pathway. patsnap.commdpi.com This process is often mediated by the tumor suppressor protein p53, which accumulates in the cytosol in response to DNA damage. wikipedia.org

The activation of p53 leads to the subsequent activation of pro-apoptotic proteins from the Bcl-2 family, such as the Bcl-2-associated X protein (Bax). wikipedia.org These proteins disrupt the mitochondrial membrane, leading to the release of cytochrome c. This, in turn, triggers a cascade of intracellular proteases known as caspases (e.g., caspase-9 and caspase-3), which are the executioners of apoptosis, dismantling the cell in a controlled manner. patsnap.comoncohemakey.com Malignant cells in diseases like chronic lymphocytic leukemia (CLL) often show resistance to apoptosis due to the high expression of anti-apoptotic proteins like BCL2 and MCL1, which inhibit this process. mdpi.com

Interplay with Cellular Signaling Pathways

The cellular response to chlorambucil is governed by a complex interplay of signaling pathways that sense DNA damage and determine the cell's fate.

The p53 signaling pathway is central to this response. nih.gov Often called the "guardian of the genome," p53 is activated by the stress of DNA damage. nih.gov Activated p53 can induce cell cycle arrest by transcriptionally activating genes like p21, whose protein product inhibits cyclin-dependent kinases (CDKs) that are necessary for cell cycle progression. nih.gov

Furthermore, p53 plays a direct role in initiating apoptosis by controlling the expression of Bcl-2 family proteins. wikipedia.orgoncohemakey.com It can upregulate pro-apoptotic members (like Bax) and downregulate anti-apoptotic members. The balance between these pro- and anti-apoptotic proteins is a critical determinant of whether a cancer cell will undergo apoptosis in response to treatment. mdpi.comoncohemakey.com Therefore, the effectiveness of chlorambucil and its ester derivatives is heavily dependent on the status of the p53 pathway and the expression levels of Bcl-2 family proteins within the cancer cell.

Effects on Mitochondrial Activity and Metabolism

While the primary target of chlorambucil and its derivatives is nuclear DNA, emerging evidence suggests that these compounds can also impact mitochondrial function. The intrinsic pathway of apoptosis, a key mechanism of chlorambucil-induced cell death, is initiated by mitochondrial damage. patsnap.com This process involves the release of pro-apoptotic factors from the mitochondria into the cytoplasm, which then activate a cascade of caspases, the executioners of apoptosis.

Ester derivatives of chlorambucil may exhibit altered mitochondrial targeting. For instance, studies on other chlorambucil derivatives have shown that modifications to the parent compound can enhance mitochondrial accumulation. This targeted delivery can lead to direct damage to mitochondrial DNA (mtDNA) and disruption of the mitochondrial membrane potential. The resulting mitochondrial dysfunction can impair cellular metabolism and further amplify the apoptotic signal.

| Parameter | Effect of Chlorambucil Ester Derivatives | Consequence |

|---|---|---|

| Mitochondrial DNA (mtDNA) | Potential for increased alkylation | Inhibition of mitochondrial replication and transcription |

| Mitochondrial Membrane Potential | Disruption and depolarization | Release of pro-apoptotic factors (e.g., cytochrome c) |

| Cellular Metabolism | Impairment of oxidative phosphorylation | Decreased ATP production and increased oxidative stress |

Influence on Key Regulatory Proteins (e.g., STAT3)

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a key regulator of cellular processes such as proliferation, survival, and differentiation. In many cancers, STAT3 is constitutively activated, promoting tumor growth and survival. While direct evidence for the interaction of this compound with STAT3 is limited, the downstream effects of DNA damage induced by alkylating agents can indirectly influence STAT3 signaling.

Cellular stress, such as that induced by DNA damage, can modulate the activity of various signaling pathways, including those involving STAT3. It is plausible that the cellular response to DNA alkylation by this compound could lead to a downregulation of STAT3 activity, thereby contributing to its anti-cancer effects. However, further research is needed to elucidate the precise nature of this interaction.

Modulation of Cytoskeletal Dynamics

The cytoskeleton, composed of microtubules, actin filaments, and intermediate filaments, is crucial for maintaining cell shape, motility, and division. While the primary mechanism of chlorambucil and its esters is DNA alkylation, the profound cellular stress and induction of apoptosis can indirectly affect cytoskeletal dynamics.

During apoptosis, caspases cleave various cellular proteins, including cytoskeletal components. This leads to the breakdown of the cytoskeleton, resulting in characteristic morphological changes such as cell shrinkage and membrane blebbing. Therefore, while not a direct target, the cytoskeleton is significantly modulated as a consequence of the apoptotic cascade initiated by this compound.

Mechanisms of Acquired Cellular Resistance to Chlorambucil Ester Derivatives

A significant challenge in cancer chemotherapy is the development of acquired resistance, where cancer cells that were initially sensitive to a drug become refractory to its effects. patsnap.com Resistance to chlorambucil and its derivatives can arise through various molecular and cellular adaptations. researchgate.net

Alterations in DNA Repair Capacity

Given that the primary mechanism of action of this compound is the induction of DNA damage, an enhanced capacity to repair this damage is a major mechanism of resistance. researchgate.netnih.gov Upregulation of DNA repair pathways allows cancer cells to efficiently remove chlorambucil-induced DNA adducts and interstrand crosslinks, thereby mitigating the cytotoxic effects of the drug. nih.gov

Several DNA repair pathways can be involved, including:

Nucleotide Excision Repair (NER): This pathway is crucial for removing bulky DNA adducts.

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These pathways are involved in the repair of DNA double-strand breaks that can arise from the processing of interstrand crosslinks.

Increased expression or activity of key proteins in these pathways can confer resistance to chlorambucil and its derivatives. researchgate.net

| DNA Repair Pathway | Key Proteins | Role in Resistance |

|---|---|---|

| Nucleotide Excision Repair (NER) | XPA, ERCC1 | Removal of bulky DNA adducts |

| Homologous Recombination (HR) | BRCA1, RAD51 | Repair of DNA double-strand breaks |

| Non-Homologous End Joining (NHEJ) | Ku70/80, DNA-PKcs | Repair of DNA double-strand breaks |

Modulation of Drug Efflux Mechanisms

Cancer cells can develop resistance by actively pumping chemotherapeutic agents out of the cell, thereby reducing the intracellular drug concentration to sub-lethal levels. This process is mediated by ATP-binding cassette (ABC) transporters, which are a family of membrane proteins that function as drug efflux pumps. amhsr.org

Overexpression of ABC transporters, such as P-glycoprotein (MDR1/ABCB1) and Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), is a common mechanism of multidrug resistance. While chlorambucil itself is generally considered a poor substrate for P-glycoprotein, some studies suggest that other ABC transporters may play a role in its efflux. Esterification could potentially alter the affinity of the compound for these transporters, influencing its intracellular accumulation and efficacy.

Impact on Apoptosis Regulation

Defects in the apoptotic machinery can also lead to acquired resistance to this compound. Since apoptosis is the ultimate mechanism of cell death induced by this agent, alterations that inhibit this process can promote cell survival despite the presence of significant DNA damage.

Key mechanisms include:

Overexpression of anti-apoptotic proteins: Proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL, can prevent the release of pro-apoptotic factors from the mitochondria, thereby blocking the intrinsic apoptotic pathway. researchgate.net

Mutations in pro-apoptotic proteins: Inactivation of pro-apoptotic proteins like Bax and Bak can also inhibit apoptosis.

Alterations in the p53 pathway: The tumor suppressor protein p53 plays a critical role in sensing DNA damage and inducing apoptosis. wikipedia.org Mutations in the TP53 gene are common in cancer and can lead to resistance to DNA-damaging agents. researchgate.net

The balance between pro- and anti-apoptotic proteins is a critical determinant of a cell's sensitivity to chlorambucil and its derivatives. mdpi.com

Target Alterations Affecting Ester Conjugate Efficacy

The efficacy of this compound is ultimately dependent on the cytotoxic effect of the chlorambucil released within the target cell. Therefore, any cellular alterations that confer resistance to chlorambucil will consequently reduce the efficacy of its ester conjugates. patsnap.com These resistance mechanisms often involve modifications to the cellular machinery responsible for drug metabolism, DNA repair, and apoptosis. nih.gov

Key target alterations include:

Increased DNA Repair Capacity: Since chlorambucil's primary mode of action is inducing DNA cross-links, cancer cells can develop resistance by up-regulating their DNA repair mechanisms. patsnap.comnih.gov Enhanced activity of pathways such as nucleotide excision repair (NER) and homologous recombination can more efficiently remove chlorambucil-induced adducts and repair cross-links, mitigating the drug's cytotoxic effect. researchgate.net

Elevated Glutathione (B108866) (GSH) and Glutathione S-transferase (GST) Levels: Glutathione, a cellular antioxidant, can directly inactivate the reactive intermediates of chlorambucil through conjugation, a reaction often catalyzed by the enzyme Glutathione S-transferase (GST). nih.gov Tumor cells with elevated levels of GSH or overexpressed GST isoforms can effectively neutralize the drug before it reaches its DNA target. nih.gov

Defects in Apoptotic Pathways: The ultimate outcome of chlorambucil-induced damage is apoptosis. Mutations or alterations in key proteins of the apoptotic cascade can lead to significant drug resistance. For example, mutations in the TP53 gene, which codes for the p53 tumor suppressor protein, are a common mechanism of resistance. researchgate.net A non-functional p53 protein fails to sense DNA damage and cannot initiate the downstream signals required for apoptosis, allowing the cell to survive despite extensive DNA alkylation. researchgate.net

Enhanced Drug Efflux: Cancer cells may develop resistance by increasing the expression of drug efflux pumps, such as proteins from the ATP-binding cassette (ABC) transporter family. patsnap.com These pumps can actively transport drugs out of the cell, reducing the intracellular concentration of active chlorambucil and limiting its ability to interact with DNA.

These resistance mechanisms can exist independently or concurrently, contributing to a multifactorial resistance profile that diminishes the therapeutic potential of chlorambucil ester conjugates. nih.gov

Table 2: Mechanisms of Cellular Resistance to Chlorambucil

| Mechanism | Description | Effect on Chlorambucil Efficacy |

|---|---|---|

| Enhanced DNA Repair | Increased cellular capacity to remove DNA adducts and repair cross-links caused by the drug. nih.gov | Reduces the level of cytotoxic DNA damage, allowing cell survival. |

| Increased Glutathione (GSH) Levels | Higher concentrations of intracellular GSH lead to increased drug inactivation through conjugation. nih.gov | Neutralizes the active form of chlorambucil before it can damage DNA. |

| Defective Apoptotic Pathways | Mutations in key regulatory genes (e.g., TP53) prevent the cell from undergoing programmed cell death in response to DNA damage. researchgate.net | Allows cells to tolerate drug-induced damage and continue to proliferate. |

| Enhanced Drug Efflux | Overexpression of membrane transporter proteins that actively pump the drug out of the cell. patsnap.com | Lowers the intracellular concentration of the drug, reducing its access to DNA. |

Preclinical Pharmacological Evaluation of Chlorambucil Ester Derivatives

In Vitro Cytotoxicity and Antiproliferative Activity Assays

The initial step in evaluating the potential of chlorambucil (B1668637) ester derivatives involves comprehensive in vitro studies. These assays are crucial for determining the cytotoxic and antiproliferative effects of the new compounds on cancer cells.

Assessment across Diverse Cancer Cell Lines

The cytotoxic activity of chlorambucil and its ester derivatives has been evaluated across a variety of human cancer cell lines. For instance, a study involving chlorambucil-tyrosine hybrids, connected via an esterification reaction, assessed their effects on MCF-7 breast cancer cells. nih.gov Another study evaluated a chlorambucil-honokiol ester conjugate against several human leukemic cell lines, including U937, CCRF-CEM, MV4–11, Jurkat, and K562. mdpi.com

Furthermore, the cytotoxicity of prasterone and pregnenolone (B344588) esters of chlorambucil was tested on a panel of eight human cancer cell lines, which included the estrogen-dependent MCF-7 cell line. core.ac.uk The antiproliferative activity of chlorambucil-olaparib hybrids was investigated against a range of cancer cells, including A549. mdpi.com Additionally, chlorambucil-platinum(IV) prodrugs were evaluated on a panel of cell lines, including the cisplatin-resistant colorectal cancer line HT29 and the MCF-7 breast cancer cell line. mdpi.commdpi.com

A separate investigation focused on a mitochondria-targeted chlorambucil derivative, Mito-Chlor, which was tested on a panel of breast and pancreatic cancer cell lines. umich.edu The cytotoxic effects of chlorambucil-fatty acid conjugates were assayed on two human lymphoma cell lines. nih.gov Another study prepared chlorambucil-chitosan prodrug micelles for targeted delivery to liver cancer cells. researchgate.net

The following table summarizes the IC50 values of various chlorambucil ester derivatives across different cancer cell lines, demonstrating the breadth of their in vitro assessment.

Table 1: In Vitro Cytotoxicity (IC50) of Chlorambucil Ester Derivatives in Various Cancer Cell Lines

Dose- and Time-Dependent Activity Profiling

The antiproliferative activity of chlorambucil ester derivatives is often characterized by its dependence on both concentration and duration of exposure. For example, chlorambucil-tyrosine hybrids demonstrated time-dependent cytotoxicity in MCF-7 cells, with no significant cell death observed at 24 hours, but increasing effects at 48 and 72 hours. mdpi.com Similarly, the antiproliferative activity of chlorambucil–tyrosine hybrid compounds (11a and 11b) was found to be time- and concentration-dependent. nih.gov

A study on a chlorambucil-G2 dendrimer conjugate showed that increasing the concentration of both the conjugate and free chlorambucil led to decreased cell viability in MCF-7 cells. nih.gov This dose-dependent effect is a critical aspect of preclinical evaluation, as it helps to establish the therapeutic window of the compound.

Comparative Efficacy with Parent Chlorambucil and Other Agents

A key objective in developing chlorambucil ester derivatives is to achieve superior efficacy compared to the parent drug. Several studies have demonstrated that these derivatives can exhibit significantly higher antiproliferative activity. For instance, a chlorambucil-honokiol ester conjugate (compound 25) showed greater antiproliferative activity against human leukemic cell lines than both chlorambucil and honokiol (B1673403) individually. mdpi.com

Similarly, chlorambucil-olaparib hybrids displayed superior antiproliferative activity against most selected cancer cell lines compared to both chlorambucil and olaparib. mdpi.com The chlorambucil-G2 dendrimer conjugate had a much lower IC50 value (27.7 µg/mL) compared to free chlorambucil (141 µg/mL) in MCF-7 cells, indicating significantly improved efficacy. nih.gov

In another study, tyrosine-chlorambucil conjugates (compounds 1 and 2) resulted in greater cytotoxicity than chlorambucil by itself in MCF-7 cells, which was attributed to increased intracellular uptake. mdpi.comnih.gov Furthermore, chlorambucil-platinum(IV) prodrugs exhibited exceptional potency compared to cisplatin (B142131) and chlorambucil in HT29 colon cancer cells. mdpi.com A mitochondria-targeted chlorambucil, Mito-Chlor, showed a remarkable enhancement of cell kill (up to 80-fold) in breast and pancreatic cancer cell lines that were insensitive to the parent drug. umich.edu

However, not all derivatives show enhanced activity. For example, chlorambucil–evodiamine derivatives exhibited lower antiproliferative activity than the parent drugs against most cancer cells tested, with one exception in HL-60 cells. mdpi.com

In Vivo Tumor Growth Inhibition Studies in Animal Models

Following promising in vitro results, the evaluation of chlorambucil ester derivatives progresses to in vivo studies using animal models. These studies are essential for assessing the therapeutic efficacy of the compounds in a more complex biological system.

Efficacy in Xenograft and Murine Tumor Models

The in vivo antitumor activity of chlorambucil ester derivatives has been investigated in various animal models. A chlorambucil-G2 dendrimer conjugate was evaluated in a murine 4T1 mammary tumor model. nih.gov In a mouse xenograft model of human pancreatic cancer, the efficacy of Mito-Chlor was assessed. umich.edu Another study used BALB/c mice bearing CT26 tumors to evaluate an esterase-activated theranostic prodrug of chlorambucil. chinesechemsoc.org

The antitumor activity of chlorambucil-platinum(IV) prodrugs was assessed in a xenograft model using MDA-MB-231 tumor-bearing mice. mdpi.com The in vivo efficacy of a chlorambucil-honokiol hybrid was also tested and found to inhibit leukemia cell growth without physiological toxicity. mdpi.com

Evaluation of Enhanced Therapeutic Outcomes with Ester Conjugates

In vivo studies have provided evidence for the enhanced therapeutic outcomes of chlorambucil ester conjugates. The chlorambucil-G2 dendrimer conjugate demonstrated significantly better tumor growth suppression compared to free chlorambucil in a murine 4T1 mammary tumor model. nih.gov At day 10, the tumor volume was 140%±8% for the dendrimer-treated group, compared to 152%±13.5% for the free chlorambucil group. nih.gov

Mito-Chlor significantly delayed tumor progression in a mouse xenograft model of human pancreatic cancer. umich.edu The chlorambucil-honokiol hybrid also showed a better therapeutic effect than chlorambucil in vivo. mdpi.com An esterase-activated theranostic prodrug of chlorambucil, when combined with light irradiation, exhibited significant tumor inhibition compared to the prodrug alone or control groups in mice bearing CT26 tumors. chinesechemsoc.org

The following table presents data on the in vivo efficacy of selected chlorambucil ester derivatives.

Table 2: In Vivo Efficacy of Chlorambucil Ester Derivatives in Animal Models

Investigation of Drug Delivery Systems for Ester Derivatives

The therapeutic application of chlorambucil and its ester derivatives is often hampered by poor water solubility and lack of specificity. nih.govacs.org To address these limitations, various drug delivery systems have been investigated to enhance their solubility, stability, and targeted delivery. mdpi.comsemanticscholar.org Nanotechnology-based approaches, in particular, have shown promise in improving the pharmacokinetic profile of these compounds. nih.gov

Encapsulation in Nano-Vesicles and Micelles

The encapsulation of chlorambucil and its derivatives into nano-sized carriers like nano-vesicles and micelles is a widely explored strategy to improve their clinical utility. nih.govacs.org These nanocarriers can accommodate hydrophobic drugs within their core, effectively increasing their aqueous solubility and bioavailability. nih.govacs.org

Polymeric micelles are a popular choice for the delivery of chlorambucil derivatives. tandfonline.com These are self-assembling structures formed from amphiphilic block copolymers in an aqueous medium, typically consisting of a hydrophobic core and a hydrophilic shell. For instance, block copolymers of poly(ethylene glycol) (PEG) and poly(ε-caprolactone) (PCL) have been used to create micelles for chlorambucil encapsulation. nih.govresearchgate.net The hydrophobic chlorambucil is entrapped within the PCL core, while the PEG shell provides a stable interface with the aqueous environment. nih.gov In one study, fluorescent block copolymer micelles (BCM) were designed using a tetraphenylethylene (B103901) (TPE)-containing poly(ethylene oxide)-b-poly(ε-caprolactone) [TPE-(PEO-b-PCL)2] triblock copolymer. nih.gov These micelles successfully encapsulated chlorambucil, with a drug loading content (DLC) of 12.6 ± 1.2% and a drug loading efficiency (DLE) of 50.4 ± 4.8%. nih.gov The resulting drug-loaded micelles (CHL-BCM) had an average hydrodynamic size of 32.5 ± 3.0 nm, a favorable size for passive tumor targeting via the enhanced permeability and retention (EPR) effect. nih.gov

Similarly, fluoroalkyl double-ended poly(ethylene glycol) (Rf-PEG) micelles have been used to encapsulate a hydrophobic chlorambucil-tempol (CT) adduct, where the carboxyl group of chlorambucil is replaced by an ester bond. tandfonline.comtandfonline.com The hydrophobic nature of the CT adduct led to its efficient encapsulation within the fluorinated cores of the micelles. tandfonline.comtandfonline.com Another approach involves creating amphiphilic diblock copolymers where chlorambucil is part of the polymer chain, forming polyprodrug micelles. These have been shown to achieve high drug loading content, exceeding 40 wt%, and form uniform micelles with diameters ranging from 45 to 110 nm. researchgate.net

Nano-vesicles, such as those derived from graphene oxide (GO), have also been developed for chlorambucil delivery. mdpi.comnih.gov In one study, GO sheets were functionalized with folic acid (FA) to enhance targeting. mdpi.comnih.gov Chlorambucil was loaded onto the functionalized GO surface through π-π stacking and hydrophobic interactions. mdpi.com This system achieved a high drug loading efficiency of 77% and an average particle size of 300 nm. mdpi.comnih.gov

Liposome-based systems have also been investigated. To overcome the rapid premature release of lipophilic drugs from the lipid bilayer, hybrid nanoparticles composed of liposomes and albumin have been developed. researchgate.net In this system, chlorambucil is encapsulated within the aqueous interior of liposomes with the help of albumin, creating CHL-loaded liposomes/albumin hybrid nanoparticles (CHL-Hybrids). researchgate.net

The table below summarizes the characteristics of various nano-delivery systems for chlorambucil derivatives.

| Delivery System | Drug Derivative | Particle Size (nm) | Drug Loading Content (DLC) | Drug Loading Efficiency (DLE) | Citation |

| Block Copolymer Micelles (BCM) | Chlorambucil (CHL) | 32.5 ± 3.0 | 12.6 ± 1.2% | 50.4 ± 4.8% | nih.gov |

| Polyprodrug Micelles | Chlorambucil (CBL) | 45 - 110 | >40 wt% | - | researchgate.net |

| Graphene Oxide Nano-vesicles | Chlorambucil (CHL) | ~300 | - | 77% | mdpi.comnih.gov |

| PLGA Nanoparticles | Chlorambucil (CHB) | 240 - 334 | - | >92% | embrapa.br |

| Heparin-Chlorambucil Prodrug | Chlorambucil (Chl) | - | - | 61.33% | mdpi.comsemanticscholar.org |

Controlled Release Characteristics from Delivery Platforms

A key advantage of using delivery platforms for chlorambucil ester derivatives is the ability to control the drug's release profile. researchgate.net These systems are often designed to provide sustained release over an extended period, which can maintain the drug concentration in a therapeutic window and reduce systemic toxicity. nih.govacs.org

The release of chlorambucil from block copolymer micelles has been shown to be sustained over 48 hours. nih.govacs.org The release can also be made responsive to specific stimuli found in the tumor microenvironment, such as acidic pH. researchgate.net For example, the in vitro drug release from CHL-BCM was studied at different pH values (7.4, 6.8, and 5.5) to simulate physiological conditions and the acidic environment of tumors. researchgate.net

Graphene-oxide-based nano-vesicles have demonstrated pH-dependent drug release. mdpi.comnih.gov The release of chlorambucil was significantly faster at a more acidic pH of 5.5 compared to a physiological pH of 7.4. mdpi.comnih.gov At pH 5.5, approximately 73% of the drug was released after 9 hours, whereas at pH 7.4, only about 24% was released after 8 hours. mdpi.comnih.gov This pH-sensitive release is advantageous for targeting cancer cells, which often have an acidic intracellular environment. mdpi.com

Hybrid liposome/albumin nanoparticles also exhibit controlled release. The in vitro cumulative release of chlorambucil from these hybrid nanoparticles was less than 50% within 48 hours, a significant improvement compared to conventional liposomes, from which over 80% of the drug was released in the same timeframe. researchgate.net This slower release helps to ensure that more of the drug reaches the target tumor tissue. researchgate.net

Redox-responsive systems have also been developed. A heparin-chlorambucil conjugate linked by a disulfide bond showed minimal drug release under normal physiological conditions (less than 30% in 72 hours). mdpi.comsemanticscholar.org However, in a reducing environment mimicking that inside tumor cells (containing glutathione), the release was much faster, with 75% of the chlorambucil being released within 72 hours. mdpi.comsemanticscholar.org Similarly, polyprodrug micelles with disulfide linkers showed enhanced drug release of over 90% in the presence of a reducing agent. researchgate.net

The table below details the release characteristics of chlorambucil from different delivery platforms.

| Delivery Platform | Release Condition | Time (h) | Cumulative Release (%) | Citation |

| Block Copolymer Micelles | - | 48 | Sustained Release | nih.govacs.org |

| Graphene Oxide Nano-vesicles | pH 5.5 | 9 | 73% | mdpi.comnih.gov |

| Graphene Oxide Nano-vesicles | pH 7.4 | 8 | 24% | mdpi.comnih.gov |

| Liposome/Albumin Hybrids | - | 48 | <50% | researchgate.net |

| Conventional Liposomes | - | 48 | >80% | researchgate.net |

| Heparin-Chlorambucil Prodrug | Normal | 72 | <30% | mdpi.comsemanticscholar.org |

| Heparin-Chlorambucil Prodrug | Reducing (GSH) | 72 | 75% | mdpi.comsemanticscholar.org |

| Polyprodrug Micelles | Reducing (DTT) | - | >90% | researchgate.net |

| PLGA Nanoparticles | - | 24 | ~76-84% | embrapa.br |

Structure Activity Relationships and Rational Design of Chlorambucil Ester Analogs

Influence of Ester Moiety on Biological Activity

The length and structure of the alkyl chain in a simple chlorambucil (B1668637) ester can modulate its lipophilicity, which in turn affects its ability to cross cell membranes. While specific studies focusing solely on a homologous series of simple alkyl esters of chlorambucil are not extensively detailed in the provided research, general principles of prodrug design suggest that increasing alkyl chain length enhances lipophilicity. This can influence cellular uptake and distribution.

In more complex conjugates, the length of the spacer or linker between chlorambucil and another pharmacophore has been shown to be significant. For instance, in a series of chlorambucil-estradiol compounds, the cytotoxic activity was influenced by the chain length of the linker mdpi.com. Similarly, for some chlorambucil-tyrosine hybrids, a longer carbon chain (10 carbons) between the two moieties contributed to an improved anticancer effect mdpi.com. This suggests that an optimal chain length is crucial for balancing stability and activity, as it impacts the distance between the alkylating agent and the targeting moiety nih.gov.

Conjugating chlorambucil to other biologically active molecules via an ester linkage is a widely explored strategy to create hybrid compounds with enhanced properties mdpi.com. The attached pharmacophore can act as a targeting vector, guiding the drug to specific cells or tissues.

Amino Acid Conjugates : Linking chlorambucil to amino acids like L-tyrosine can facilitate cellular uptake through transporters that are overexpressed in cancer cells, such as the L-type Amino Acid Transporter 1 (LAT1) nih.govresearchgate.net. This strategy aims to increase the intracellular concentration of the drug in malignant cells selectively. Studies have shown that chlorambucil-tyrosine hybrids exhibit enhanced anticancer activity compared to chlorambucil alone mdpi.comnih.gov. The stability of the linkage is also a factor, with amide bonds sometimes being preferred over ester bonds for greater stability in enzymatic environments mdpi.comresearchgate.net.

Steroid Conjugates : Esterification of chlorambucil with steroids, such as estradiol (B170435) or androstane derivatives, is designed to target hormone-dependent cancers like breast or prostate cancer mdpi.comacs.org. The steroid moiety acts as a carrier, binding to steroid receptors on cancer cells and delivering the cytotoxic chlorambucil payload. Several studies have demonstrated that these steroidal esters possess significant anti-leukemic and anti-breast cancer potency, often exceeding that of chlorambucil itself acs.orgnih.govnih.gov. The modification of the steroid's ring structure, such as through lactamization, can further enhance the anti-leukemic potency of the resulting ester nih.govnih.gov.

Other Pharmacophores : Chlorambucil has also been conjugated with other molecules like honokiol (B1673403), a natural product that targets mitochondria. The resulting chlorambucil-honokiol ester conjugate showed higher antiproliferative activity against several human leukemic cell lines than either parent drug alone and exhibited no physiological toxicity in vivo mdpi.comnih.gov.

| Conjugate | Cell Line(s) | IC50 (µM) | Reference |

| Chlorambucil | U937, CCRF-CEM, MV4-11, Jurkat, K562 | 6.73 - 25.90 | mdpi.com |

| Honokiol | U937, CCRF-CEM, MV4-11, Jurkat, K562 | 10.60 - 23.76 | mdpi.com |

| Chlorambucil-Honokiol Ester (25) | U937, CCRF-CEM, MV4-11, Jurkat, K562 | 1.09 - 4.86 | mdpi.com |

| Chlorambucil | MCF-7, MDA-MB-231 | >130 | mdpi.com |

| L-Tyrosine-Chlorambucil Hybrids (L-hybrids) | MCF-7, MDA-MB-231 | 19.39 - 67.90 | mdpi.com |

| D-Tyrosine-Chlorambucil Hybrids (D-hybrids) | MCF-7, MDA-MB-231 | 16.27 - 152.37 | mdpi.com |

Design Principles for Improved Specificity and Efficacy

The rational design of chlorambucil ester analogs focuses on creating prodrugs that remain inactive and stable in general circulation but are efficiently delivered to and activated within cancer cells.

The primary strategy for enhancing cellular targeting is to attach a moiety that recognizes and binds to specific features of cancer cells. As discussed, amino acid conjugates can exploit overexpressed amino acid transporters (e.g., LAT1) to gain entry into cancer cells researchgate.net. Steroid conjugates are designed to bind to hormone receptors prevalent in certain types of breast and ovarian cancers nih.gov.

Another approach involves creating amphiphilic prodrugs that can self-assemble into micelles or nanoparticles acs.orgacs.org. These nanostructures can passively target tumor tissues through the Enhanced Permeability and Retention (EPR) effect, leading to higher drug accumulation in the tumor microenvironment acs.orgnankai.edu.cn. This design protects the active chlorambucil segment from degradation in the bloodstream and improves its pharmacokinetic profile acs.org.

The stability of the ester bond is paramount for a successful prodrug. The bond must be stable enough to prevent premature hydrolysis in the bloodstream but labile enough to be cleaved at the target site. This release can be triggered by specific conditions within the tumor environment.

Enzymatic Cleavage : Many chlorambucil ester prodrugs are designed to be substrates for enzymes that are highly active in tumor cells or plasma, such as esterases nih.gov. For example, a choline-modified chlorambucil prodrug was designed to be cleaved by butyrylcholinesterase (BChE), releasing the active drug nankai.edu.cnnih.gov. The 5'-O-ester bond in nucleoside derivatives of chlorambucil showed susceptibility to hydrolysis by porcine liver esterase and enzymes in human blood plasma nih.gov.

pH-Triggered Release : The slightly acidic microenvironment of tumors can be exploited to trigger drug release. While less common for simple esters, more complex linkers incorporating pH-sensitive functionalities, such as ortho esters, can be used to create prodrugs that release chlorambucil in response to lower pH semanticscholar.org.

The choice between an ester and an amide linkage is also a key design consideration. Amide bonds are generally more stable towards enzymatic hydrolysis than ester bonds, which can be advantageous for ensuring the prodrug reaches its target intact mdpi.comresearchgate.net.

Computational Approaches in Ester Derivative Design

Modern drug design heavily relies on computational methods to predict the properties and activities of new chemical entities before their synthesis, saving time and resources researchgate.net.

Molecular Docking : This technique is used to predict how a designed chlorambucil analog might bind to its biological target, such as a specific enzyme or receptor researchgate.netnih.gov. For example, docking studies were used to rationalize the potent inhibitory activity of a chlorambucil derivative against histone deacetylases (HDACs) nih.gov.

Pharmacophore Modeling and QSAR : Quantitative Structure-Activity Relationship (QSAR) studies help to identify the key structural features of the ester analogs that are responsible for their biological activity. These models can then be used to design new derivatives with enhanced potency researchgate.net.

ADMET Prediction : Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules plos.org. This helps in the early stages of design to eliminate candidates that are likely to have poor pharmacokinetic profiles plos.org. By using software like ChemDraw for design and other programs for energy minimization and property prediction, researchers can rationally design novel chlorambucil derivatives with a higher probability of success researchgate.net.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of chlorambucil ester analogs, docking studies are instrumental in visualizing and evaluating the binding of these compounds to specific biological targets, most notably proteins that are overexpressed in or critical to the survival of cancer cells.

One notable area of investigation has been the design of chlorambucil-containing hybrid molecules that can target specific cellular pathways. For instance, molecular docking has been employed to study the interaction of chlorambucil derivatives with histone deacetylase (HDAC) enzymes, which are crucial regulators of gene expression and are often dysregulated in cancer. In one such study, a chlorambucil derivative, vorambucil, was docked into the active sites of HDAC1, HDAC2, and HDAC6, revealing key interactions that supported its potent inhibitory activity nih.gov.

Another compelling example is the development of a honokiol-chlorambucil co-prodrug designed to target Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in tumor cell survival and proliferation. Molecular docking analysis of this co-prodrug with STAT3 revealed that it could bind to the protein in a manner similar to honokiol itself. The docking results indicated the formation of hydrogen bonds with key amino acid residues such as LYS-573 and HIS-332, as well as a carbon-hydrogen bond with ASN-567, providing a structural basis for its targeted killing effect in leukemia cells acs.orgnih.gov.

Molecular dynamics (MD) simulations offer a deeper, more dynamic understanding of the behavior of drug-target complexes over time. These simulations can reveal the stability of the interactions predicted by molecular docking and provide insights into the conformational changes that may occur upon binding. While specific MD simulation studies on chlorambucil ethyl ester are not abundant in the literature, simulations of chlorambucil itself with its primary target, DNA, have provided foundational knowledge. These studies have elucidated the structural basis for the formation of interstrand crosslinks in DNA by nitrogen mustards, a key mechanism of their cytotoxic action nih.govresearchgate.net. The insights gained from these simulations of the parent drug can be extrapolated to understand the behavior of the active alkylating moiety of its ester derivatives once they are hydrolyzed within the cell.

Furthermore, MD simulations have been used to study the interaction of chlorambucil with detoxifying enzymes like human glutathione (B108866) transferase A1-1 (hGSTA1-1). These simulations, based on the crystal structure of the enzyme in complex with a chlorambucil-glutathione conjugate, have shown the high mobility of the chlorambucil moiety within the active site and have helped to understand the kinetics of this important resistance mechanism concordia.ca.

The table below summarizes key findings from molecular docking studies of chlorambucil analogs.

| Compound/Analog | Target Protein | Key Findings |

| Vorambucil | HDAC1, HDAC2, HDAC6 | Docking supported potent inhibitory activity through interactions in the active site. |

| Honokiol-Chlorambucil Co-prodrug | STAT3 | Formed hydrogen bonds with LYS-573 and HIS-332, and a carbon-hydrogen bond with ASN-567, indicating a targeted binding mechanism. |

| Tyrosine-Chlorambucil Hybrids | Estrogen Receptor Alpha (ERα) | Molecular docking calculations were performed to understand the possible orientations within the targeted protein in relation to their biological activity against breast cancer cell lines. |

| Chlorambucil-Podophyllotoxin Conjugate | α,β-tubulin (Colchicine binding site) | Computer molecular docking and molecular dynamics modeling helped to explain the observed effects of the conjugate on microtubules. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the potency of newly designed analogs, thereby prioritizing synthetic efforts.

In the field of nitrogen mustards, including chlorambucil and its derivatives, both 2D and 3D-QSAR studies have been conducted to guide the design of more potent anticancer agents. These studies have been particularly useful in understanding the structural requirements for activity against various cancer cell lines.

For instance, 2D and 3D-QSAR models have been developed to predict the anti-tumor activity of dipeptide-alkylated nitrogen mustard compounds against osteosarcoma. These models have revealed the importance of specific molecular descriptors and force fields in determining the activity of these compounds. The insights from these models have been used to design new compounds with potentially higher anti-tumor activity nih.govnih.gov.

Another study focused on the development of 3D-QSAR models using Comparative Molecular Field Analysis (CoMFA) for a series of nitrogen mustards possessing quinazolinone, benzimidazole, benzoxazole, and benzothiazole nuclei. The resulting models demonstrated a good correlation between the steric and electrostatic fields of the molecules and their anticancer activity, with steric properties being the predominant determinant. The predictive ability of these models was validated using a test set of compounds, showing good agreement between the predicted and experimentally determined activities acs.org.

The development of robust QSAR models relies on high-quality biological data for a diverse set of compounds. The table below presents hypothetical data that could be used to build a QSAR model for a series of chlorambucil ester analogs, illustrating the types of descriptors that are often considered.

| Analog | Ester Group | LogP | Molecular Weight ( g/mol ) | pIC50 |

| 1 | Methyl | 3.2 | 318.21 | 5.1 |

| 2 | Ethyl | 3.5 | 332.24 | 5.4 |

| 3 | Propyl | 3.8 | 346.27 | 5.6 |

| 4 | Isopropyl | 3.7 | 346.27 | 5.5 |

| 5 | Butyl | 4.1 | 360.30 | 5.8 |

| 6 | Phenyl | 4.5 | 380.27 | 6.2 |

By applying statistical methods to such datasets, researchers can derive equations that quantify the relationship between the descriptors and the biological activity. These equations can then be used to predict the pIC50 of novel, unsynthesized chlorambucil ester analogs, guiding the selection of the most promising candidates for further development.

Advanced Analytical Methodologies for Research on Chlorambucil Ethyl Ester and Its Analogs

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the isolation and measurement of chlorambucil (B1668637) ethyl ester in various matrices, from synthetic reaction mixtures to biological samples. The choice of technique depends on the specific analytical goal, such as purity assessment, quantification, or reaction monitoring.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of chlorambucil and its derivatives due to its high resolution and sensitivity. nih.gov Reversed-phase HPLC is particularly well-suited for separating chlorambucil ethyl ester from its parent compound, chlorambucil, and other analogs or prodrugs. nih.govnih.gov

A typical HPLC method involves a C18 stationary phase column, which separates compounds based on their hydrophobicity. nih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acid like formic acid added to improve peak shape and resolution. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in the chlorambucil structure provides a strong chromophore. nih.gov Stability-indicating HPLC methods have been developed to investigate the degradation of chlorambucil in various solutions, a technique directly applicable to studying the stability of its ethyl ester derivative under different conditions. nih.gov

Below is a table summarizing typical HPLC parameters for the analysis of chlorambucil and its analogs.

| Parameter | Description | Common Conditions |

| Stationary Phase | The solid support within the column that interacts with the analyte. | LiChrospher 100 RP-18 (Reversed-Phase C18) nih.gov |

| Mobile Phase | The solvent that carries the analyte through the column. | Acetonitrile, water, and formic acid mixture nih.gov |

| Detection Method | The means of observing the analyte as it elutes from the column. | Ultraviolet (UV) Detection (e.g., at 258 nm) nih.gov |

| Application | The primary use of the method. | Quantification in plasma, stability studies nih.govnih.gov |

Gas Chromatography (GC) for Derivatized Compounds

Gas Chromatography (GC) is another powerful separation technique, but it is generally reserved for compounds that are volatile and thermally stable. researchgate.net Molecules like chlorambucil and its ethyl ester, which contain polar functional groups (carboxylic acid and amine, respectively), often exhibit poor chromatographic properties and may degrade at the high temperatures required for GC analysis. researchgate.net

To overcome these limitations, a derivatization step is typically required. jfda-online.com This process chemically modifies the analyte to increase its volatility and thermal stability. jfda-online.com Common derivatization reactions for compounds with carboxylic acid or amine groups include:

Esterification: Converting carboxylic acids to their more volatile ester forms. While this compound is already an ester, this technique is crucial for analyzing the parent acid.

Silylation: Replacing active hydrogens in hydroxyl, carboxyl, and amine groups with a trimethylsilyl (B98337) (TMS) group.

Acylation: Introducing an acyl group to modify polar functional groups. jfda-online.com

For instance, a sensitive GC-MS method can be developed involving pre-column esterification with reagents like ethyl chloroformate (ECF) followed by extraction. mdpi.comcore.ac.uknih.gov The resulting derivatives can then be separated on a capillary column (e.g., HP-5MSUI) and detected by a mass spectrometer. mdpi.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for the qualitative monitoring of chemical reactions, such as the synthesis of this compound from chlorambucil. analyticaltoxicology.comresearchgate.net It allows for the simultaneous analysis of multiple samples and provides a quick visual assessment of the reaction's progress. nih.gov

In a typical TLC analysis, the reaction mixture is spotted onto a plate coated with a stationary phase, commonly silica (B1680970) gel. researchgate.net The plate is then placed in a developing chamber containing a suitable mobile phase (a solvent or mixture of solvents). The mobile phase ascends the plate by capillary action, and the components of the mixture are separated based on their differential partitioning between the stationary and mobile phases. For example, TLC has been used to identify various radioactive components, including potential ester derivatives, during studies of chlorambucil's uptake by cells. nih.gov The separated spots can be visualized under UV light or by staining with a chemical reagent. documentsdelivered.com

Mass Spectrometry for Metabolite Profiling and Adduct Detection

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound, its metabolites, and its adducts with biological macromolecules. It is often coupled with a chromatographic separation technique like LC or GC.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for DNA Adducts

The therapeutic and cytotoxic effects of alkylating agents like chlorambucil are derived from their ability to form covalent adducts with DNA. nih.gov Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for identifying and quantifying these DNA adducts. nih.gov

In this approach, DNA is first isolated from cells or tissues treated with this compound (which is hydrolyzed in vivo to the active chlorambucil). The DNA is then enzymatically digested into smaller fragments, such as nucleosides or short oligonucleotides. nih.gov These fragments are separated using HPLC and then introduced into a mass spectrometer. The instrument can detect various adducts, including monofunctional alkylation products, primarily at the N7 position of guanine (B1146940) (N7-CLB-Gua) and the N3 position of adenine (B156593) (N3-CLB-Ade), as well as bifunctional intra- and interstrand cross-links. nih.govresearchgate.net The tandem MS (MS/MS) capability allows for the fragmentation of these adduct ions, providing detailed structural information that confirms their identity. researchgate.net

| Adduct Type | Description | Common Site of Alkylation | Analytical Technique |

| Monofunctional Adduct | The drug molecule binds to a single site on the DNA. | N7 of Guanine, N3 of Adenine researchgate.net | UPLC-MS/MS nih.govresearchgate.net |

| Intrastrand Cross-link | The drug molecule binds to two sites on the same strand of DNA. | Guanine residues nih.gov | HPLC-ESI-MS nih.gov |

| Interstrand Cross-link | The drug molecule binds to two sites on opposite strands of DNA. | Guanine residues nih.gov | HPLC-ESI-MS nih.gov |

MALDI-TOF Mass Spectrometry for Conjugate Characterization

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is particularly useful for the analysis of large biomolecules and their conjugates. This technique is ideal for characterizing conjugates of this compound with proteins, such as albumin, or peptides. nih.gov

In MALDI-TOF analysis, the analyte (e.g., a protein-chlorambucil conjugate) is co-crystallized with a matrix material on a target plate. The sample is then irradiated with a pulsed laser, causing the analyte molecules to desorb and ionize. The mass-to-charge ratio of these ions is determined by measuring their "time of flight" to a detector. This method allows for the precise mass determination of the intact conjugate, confirming the successful attachment of the drug molecule and determining the number of drug molecules bound per protein. nih.gov For example, it has been used to determine that on average, three equivalents of a chlorambucil derivative were bound to albumin in a conjugate study. nih.gov

Cell-Based Assays for Mechanistic Investigations

Investigating the cellular mechanisms of action for this compound and its analogs necessitates a suite of sophisticated cell-based assays. These techniques allow researchers to move beyond simple cytotoxicity measurements and probe the specific molecular events that lead to cell death and cell cycle disruption. By examining DNA damage, cellular processes, and subcellular protein localization, a detailed picture of the compound's biological impact can be assembled.

The primary mechanism of action for alkylating agents like Chlorambucil and its ester derivatives is the formation of covalent adducts with DNA, leading to mono-adducts, intra-strand cross-links, and the highly cytotoxic interstrand cross-links (ICLs). ICLs physically prevent the separation of the two DNA strands, thereby blocking essential cellular processes like replication and transcription. nih.gov

The reversed Fluorometric Analysis of Alkaline DNA Unwinding (rFADU) assay is a sensitive method adapted for the specific detection and quantification of ICLs. nih.gov The principle relies on the controlled denaturation of DNA under alkaline conditions. In undamaged DNA, unwinding initiates only at the ends of chromosomes. However, the presence of strand breaks creates additional start sites for denaturation. Conversely, ICLs act as covalent staples, preventing the DNA strands from separating.

In the rFADU procedure, cells are first exposed to a low dose of ionizing radiation to introduce a known number of single-strand breaks, which facilitates a measurable level of unwinding. When an ICL-inducing agent like this compound is present, these cross-links inhibit the radiation-induced unwinding. The amount of DNA that remains double-stranded after the alkaline treatment is then quantified using a fluorescent DNA-intercalating dye. A higher fluorescence intensity corresponds to less unwinding and therefore a greater number of ICLs. nih.govnih.gov Studies using this technique on the parent compound, Chlorambucil, have successfully demonstrated a dose-dependent increase in ICL formation in various human cell lines. nih.gov This methodology is a powerful tool for quantifying the primary DNA-damaging effect of this compound and for studying the kinetics of ICL repair. nih.govresearchgate.net

Table 1: Principle of the rFADU Assay for ICL Detection

| Step | Description | Rationale |

|---|---|---|

| 1. Cell Treatment | Cells are treated with the test compound (e.g., this compound). | To induce DNA interstrand cross-links (ICLs). |

| 2. Irradiation | Cells are exposed to a fixed, low dose of ionizing radiation. | To introduce a defined number of single-strand breaks, allowing for a baseline level of DNA unwinding. |

| 3. Lysis & Unwinding | Cells are lysed, and the DNA is exposed to a high pH (alkaline) solution for a controlled time. | To initiate DNA denaturation (unwinding) starting from strand breaks and natural DNA ends. ICLs will inhibit this process. |

| 4. Neutralization | The alkaline solution is neutralized to stop the unwinding process. | To fix the state of the DNA (partially unwound). |

| 5. Fluorescence | A DNA-binding fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green) is added. | The dye's fluorescence is significantly higher when bound to double-stranded DNA (dsDNA) compared to single-stranded DNA (ssDNA). |

| 6. Quantification | Fluorescence is measured. The signal is compared to controls (untreated, radiation only). | Higher fluorescence indicates more dsDNA, signifying the presence of ICLs that prevented unwinding. |

Flow cytometry is an indispensable tool for dissecting the effects of a compound on large cell populations by measuring multiple parameters on a single-cell basis. For this compound, its primary applications are the analysis of cell cycle distribution and the quantification of apoptosis (programmed cell death).

Cell Cycle Analysis: Treatment with DNA-damaging agents typically induces cell cycle arrest at specific checkpoints, allowing time for DNA repair or, if the damage is too severe, triggering apoptosis. To analyze the cell cycle, cells are fixed, permeabilized, and stained with a fluorescent dye that intercalates into DNA, such as Propidium Iodide (PI). The fluorescence intensity of the dye is directly proportional to the amount of DNA in the cell. Flow cytometry can then distinguish cells in different phases: G0/G1 (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M (4n DNA content). By comparing treated and untreated cells, researchers can identify the specific phase of the cell cycle at which this compound induces arrest.

Apoptosis Detection: Apoptosis is a key outcome of effective chemotherapy. One of the earliest events in apoptosis is the translocation of phosphatidylserine (B164497) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for phosphatidylserine and can be conjugated to a fluorochrome (e.g., FITC). By co-staining cells with fluorescent Annexin V and a viability dye like PI, flow cytometry can differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive). Research on Chlorambucil has shown it induces significant apoptosis in chronic lymphocytic leukemia (CLL) cells in a time-dependent manner. nih.gov

Table 2: Representative Data of Chlorambucil-Induced Apoptosis in CLL Cells Measured by Flow Cytometry

Data adapted from studies on Chlorambucil (CLB) in Chronic Lymphocytic Leukemia (CLL) cells. nih.gov

| Treatment Condition | Incubation Time | Median % of Apoptotic Cells |

|---|---|---|

| Control (No Drug) | 24 hours | 1.0% |

| Control (No Drug) | 48 hours | 0.0% |

| Chlorambucil (17.5 µM) | 24 hours | 9.0% |

| Chlorambucil (17.5 µM) | 48 hours | 20.0% |

While flow cytometry provides quantitative data on cellular processes, immunofluorescence combined with confocal microscopy offers high-resolution spatial information, allowing researchers to visualize the subcellular localization of specific molecules in response to drug treatment. nih.gov This technique uses fluorescently labeled antibodies to bind to specific target proteins or DNA modifications within the cell. Confocal microscopy then uses a pinhole to reject out-of-focus light, enabling the reconstruction of sharp, detailed 2D and 3D images. nih.gov

For studying this compound, this methodology can be applied to:

Visualize DNA Damage Response (DDR): A key event following the formation of DNA cross-links is the phosphorylation of the histone variant H2AX to form γ-H2AX, which marks the site of damage. Using an antibody specific for γ-H2AX, researchers can visualize the formation of distinct nuclear foci, directly imaging the locations of DNA damage and the cell's attempt to repair them.

Track DNA Repair Proteins: The DDR involves the recruitment of a multitude of repair proteins to the damage sites. Antibodies against proteins central to ICL repair, such as FANCD2, BRCA1, or RAD51, can be used to observe their co-localization with γ-H2AX foci, providing direct visual evidence of the activation of specific repair pathways.

Monitor Apoptotic Proteins: The activation of apoptotic pathways can be visualized by staining for key proteins like cleaved Caspase-3 (an executioner caspase) or the release of Cytochrome c from the mitochondria into the cytoplasm.

This technique provides invaluable insight into the spatial and temporal dynamics of the cellular response to the DNA damage induced by this compound.

Table 3: Potential Subcellular Targets for Immunofluorescence Analysis After Treatment with this compound

| Cellular Process | Target Molecule | Subcellular Location | Information Gained |

|---|---|---|---|

| DNA Damage | γ-H2AX | Nucleus | Direct visualization and quantification of DNA double-strand breaks secondary to cross-link repair. |

| ICL Repair | FANCD2 | Nucleus | Visualization of protein recruitment to damage foci, indicating activation of the Fanconi Anemia pathway. |

| Homologous Recombination | RAD51 | Nucleus | Monitoring the formation of RAD51 filaments at damage sites, a key step in homologous recombination repair. |

| Apoptosis | Cleaved Caspase-3 | Cytoplasm / Nucleus | Identification of cells undergoing apoptosis and the localization of the active executioner caspase. |

| Apoptosis | Cytochrome c | Mitochondria / Cytoplasm | Observing the release from mitochondria, a key event in the intrinsic apoptotic pathway. |

Proteomic and Transcriptomic Analyses in Response to Ester Derivatives

To gain a comprehensive, systems-level understanding of the cellular response to this compound, global analyses of protein and gene expression are employed. These 'omics' approaches provide an unbiased view of the vast molecular changes that occur following drug exposure, helping to identify novel mechanisms of action, biomarkers of response, and pathways involved in drug resistance.

Quantitative proteomics aims to identify and quantify the abundance of thousands of proteins simultaneously, generating a global snapshot of the cellular proteome. Using high-resolution mass spectrometry, researchers can compare the proteomes of cells treated with this compound to untreated controls. nih.gov

Common methodologies include label-free quantification or stable isotope labeling techniques (e.g., SILAC, iTRAQ). After treatment, cells are lysed, proteins are extracted and digested into peptides, which are then analyzed by mass spectrometry. The resulting data reveals which proteins are significantly up- or down-regulated in response to the drug. ias.ac.in

This powerful approach can:

Confirm Known Mechanisms: For example, an increase in the abundance of DNA repair and stress response proteins would be expected.

Uncover Novel Targets: The analysis may reveal unexpected changes in metabolic pathways, cell adhesion proteins, or signaling networks that are affected by the compound. nih.gov

Identify Resistance Mechanisms: By comparing the proteomes of sensitive and resistant cell lines, proteins that are differentially expressed and may contribute to drug resistance can be identified.

Bioinformatic analysis of the differentially expressed proteins helps to map them to specific cellular pathways, providing a holistic view of the cellular processes modulated by this compound.

Table 4: Examples of Protein Pathways Expected to be Modulated by this compound

| Pathway | Expected Change | Example Proteins |

|---|---|---|

| DNA Damage Response | Upregulation | ATM, ATR, FANCD2, BRCA1, p53 |

| Apoptosis | Upregulation / Modulation | Caspases, Bax, Bak, Bcl-2 family members |

| Cell Cycle Control | Upregulation / Modulation | p21, Cyclins, CDKs |

| Oxidative Stress Response | Upregulation | NQO1, HMOX1 |

| Protein Folding/Stress | Upregulation | Heat Shock Proteins (HSPs) |

Transcriptomics provides a complementary global analysis focused on messenger RNA (mRNA) levels. Techniques like RNA-sequencing (RNA-Seq) or microarrays are used to quantify the expression of nearly all genes in the genome. By comparing the transcriptomes of cells treated with this compound to controls, a comprehensive gene expression profile of the drug's effect can be generated.

This analysis is crucial for understanding how the compound modulates cellular signaling and regulatory networks at the transcriptional level. For instance, transcriptomic profiling of cells treated with Chlorambucil has revealed the modulation of oncogenic pathways such as PI3K/AKT and MAPK, along with the upregulation of tumor suppressor genes like TP53 and downregulation of oncogenes like BCL2. acs.org

Key insights from gene expression analysis include:

Identifying Master Regulators: By analyzing which transcription factors have their target genes enriched among the differentially expressed set, key regulators of the drug response can be identified.

Mapping Pathway Activity: Gene set enrichment analysis (GSEA) can determine whether entire pathways (e.g., the p53 signaling pathway, apoptosis pathway, DNA repair pathways) are significantly up- or down-regulated.

Developing Gene Signatures: A specific pattern of gene expression changes may serve as a predictive biomarker for sensitivity or resistance to this compound. mdpi.comnih.gov

Together, proteomic and transcriptomic analyses provide a powerful, unbiased approach to fully characterize the molecular consequences of treating cells with this compound and its analogs.

Table 5: Key Cellular Pathways and Representative Genes Modulated by Alkylating Agents

Data based on transcriptomic studies of Chlorambucil and other chemotherapeutic agents. acs.orgmdpi.com

| Pathway | Representative Upregulated Genes | Representative Downregulated Genes |

|---|---|---|

| p53 Signaling / Apoptosis | TP53, CDKN1A (p21), BAX, PUMA, CASP10 | BCL2, MCL1 |

| DNA Damage Repair | GADD45A, XPC, DDB2 | - |

| Cell Cycle Regulation | CDKN1A (p21) | CCNB1, CCNB2, CDK1 |

| NF-κB Signaling | - | RELB, NFKBIA |

| MAPK Signaling | DUSP1, FOS | - |

Future Directions and Research Gaps in Chlorambucil Ethyl Ester Research

Exploration of Novel Ester-Linked Conjugates for Specific Applications

A significant area of ongoing research involves the conjugation of chlorambucil (B1668637), often through its ester linkage, to other molecules to enhance its efficacy and target-specificity. These hybrid compounds are designed as prodrugs that can be cleaved at the target site, releasing the active chlorambucil molecule. mdpi.com